1-Acetylindolin-5-ylboronic acid

Catalog No.
S896918
CAS No.
905971-97-3
M.F
C10H12BNO3
M. Wt
205.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylindolin-5-ylboronic acid

CAS Number

905971-97-3

Product Name

1-Acetylindolin-5-ylboronic acid

IUPAC Name

(1-acetyl-2,3-dihydroindol-5-yl)boronic acid

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3

InChI Key

IERYXDICIURWMB-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O

Specific Application: Synthesis of Borinic Acid Derivatives

Sensing Applications

Therapeutics and Separation Technologies

Protein Manipulation and Cell Labelling

Controlled Release of Insulin

1-Acetylindolin-5-ylboronic acid is a boronic acid derivative characterized by the presence of an indole structure, specifically an acetyl group at the 1 position and a boronic acid functional group at the 5 position. Its chemical formula is C₉H₉BNO₂, and it is recognized for its potential applications in medicinal chemistry, particularly in drug design and synthesis. The compound's unique structure allows it to participate in various

, primarily due to its boronic acid functionality. Key reactions include:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the indolin moiety enhances its reactivity in this context, allowing for the formation of complex organic structures .
  • Mannich Reaction: The compound can participate in Mannich-type reactions, which involve the reaction of amines, aldehydes, and boronic acids to produce substituted amines. This reaction is particularly useful for synthesizing derivatives with potential biological activity .
  • Acid-Base Reactions: As a boronic acid, it can act as a Lewis acid, participating in various acid-base reactions that facilitate the formation of new bonds or complexes with other nucleophiles.

The biological activity of 1-acetylindolin-5-ylboronic acid has garnered interest due to its potential therapeutic applications. Compounds with similar structures have shown various biological activities, including:

  • Anticancer Properties: Research indicates that indole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Antimicrobial Activity: Some studies suggest that boronic acids possess antimicrobial properties, which may extend to derivatives like 1-acetylindolin-5-ylboronic acid .
  • Enzyme Inhibition: Boronic acids are known to inhibit certain enzymes, particularly serine proteases and proteasomes, which could be relevant in designing inhibitors for therapeutic purposes.

The synthesis of 1-acetylindolin-5-ylboronic acid can be achieved through several methods:

  • Borylation of Indole Derivatives: A common method involves the borylation of indole derivatives using diborane or other boron reagents under controlled conditions to introduce the boronic acid functionality.
  • Acetylation followed by Boronation: Initially acetylating indole at the 1 position followed by subsequent introduction of the boronic acid group at the 5 position through Suzuki coupling or direct borylation methods.
  • Flow Chemistry Techniques: Recent advancements in flow chemistry have allowed for more efficient synthesis routes that minimize side reactions and improve yields .

1-Acetylindolin-5-ylboronic acid has several notable applications:

  • Drug Development: Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly cancers and infections.
  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating complex molecular architectures through cross-coupling reactions.
  • Material Science: Investigations into its properties may lead to applications in material science, particularly in creating functional materials with specific electronic or optical properties.

Interaction studies involving 1-acetylindolin-5-ylboronic acid focus on its binding efficacy with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific protein targets.
  • In vitro Assays: To evaluate biological activity and interactions with enzymes or receptors relevant to therapeutic targets.

Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with 1-acetylindolin-5-ylboronic acid. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
(2-Oxoindolin-6-yl)boronic acid0.79Contains an oxo group at position 6
(3-Methacrylamidophenyl)boronic acid0.77Features a methacrylamido group
4-Acetylaminophenylboronic acid0.74Contains an acetylamino group
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one0.79Incorporates a dioxaborolane structure
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one0.75Methyl substitution at position 1

These compounds illustrate variations in functional groups while maintaining core structural elements associated with indole and boron functionalities. The unique combination of an acetyl group and a boronic acid moiety in 1-acetylindolin-5-ylboronic acid distinguishes it within this class of compounds, potentially influencing its reactivity and biological properties compared to its analogs.

Dates

Modify: 2023-08-16

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